Ferrocyanide ion
Description
Properties
CAS No. |
13408-63-4 |
|---|---|
Molecular Formula |
C6FeN6-4 |
Molecular Weight |
211.95 g/mol |
IUPAC Name |
iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+2 |
InChI Key |
UETZVSHORCDDTH-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |
Other CAS No. |
13408-63-4 |
Synonyms |
ferrate(4-), hexakis(cyano-kappa-c)-, (oc-6-11)- ferrocyanate ferrocyanide ferrocyanide ion hexacyanoferrate hexacyanoferrate II hexacyanoferrate(4-) ion hexacyanoferrate(II) hexacyanoiron(II) |
Origin of Product |
United States |
Preparation Methods
Traditional Precipitation via Ferrous Salts and Cyanide
The most straightforward method involves reacting ferrous ions (Fe²⁺) with cyanide sources in aqueous media. When a ferrous sulfate solution is treated with sodium or potassium cyanide, an initial precipitate of empirical formula Fe(CN)₂ forms, which redissolves upon excess cyanide addition to yield the ferrocyanide ion :
Key Considerations :
-
Oxidation Sensitivity : Ferrous ions oxidize readily in alkaline conditions, necessitating inert atmospheres to prevent Fe³⁺ contamination .
-
Product Isolation : Sodium ferrocyanide (Na₄[Fe(CN)₆]) is hygroscopic, complicating crystallization. Potassium ferrocyanide (K₄[Fe(CN)₆]) precipitates more readily, enabling high-purity recovery .
High-Temperature Solid-State Synthesis
Solid-state reactions at elevated temperatures offer an alternative route. Cyanuric acid ((CNOH)₃) reacts with iron, sodium carbonate, and carbon at ~350°C to produce sodium ferrocyanide :
Challenges :
-
Decomposition : Prolonged heating above 400°C risks ferrocyanide breakdown into metallic iron and cyanate .
-
Practical Limitations : Scaling this method requires precise temperature control and specialized equipment, limiting its utility in standard laboratories .
Ion Exchange and Resin-Loaded Ferrocyanides
Recent advancements leverage anion-exchange resins to immobilize ferrocyanide ions. A two-step process involves:
-
Loading [Fe(CN)₆]⁴⁻ onto a strong-base resin (e.g., Indion FFIP) via ion exchange.
-
Precipitating cobalt ferrocyanide (Co₂[Fe(CN)₆]) within the resin pores using Co²⁺ solutions .
Advantages :
-
Selectivity : Resin-loaded ferrocyanides exhibit high specificity for cesium ions in mixed electrolyte solutions .
-
Stability : The resin matrix protects the complex from decomposition under radiation (up to 10 Mrad) .
| Property | Co₂[Fe(CN)₆] (Precipitated) | Co₂[Fe(CN)₆] (Resin-Loaded) |
|---|---|---|
| Fe:Co Ratio | 1:1.94 | 1:0.84 |
| Crystallinity | Crystalline | Amorphous |
| Cs⁺ Capacity (mmol/g) | 0.52 | 0.48 |
Chemical Reactions Analysis
Types of Reactions: Hexacyanoferrate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the most notable reactions is its oxidation to hexacyanoferrate(III): [ [\text{Fe(CN)}_6]^{4-} \rightarrow [\text{Fe(CN)}_6]^{3-} + e^- ]
Common Reagents and Conditions: The oxidation of hexacyanoferrate(II) can be achieved using oxidizing agents such as ferric chloride or potassium permanganate. The reaction is typically carried out in an aqueous solution under controlled pH conditions .
Major Products Formed: This compound is often used in various analytical and industrial applications .
Scientific Research Applications
Hexacyanoferrate(II) has a wide range of scientific research applications. It is used as a redox mediator and homogeneous one-electron electrocatalyst in electro-organic transformations, thermoelectrochemical devices, and electroanalytical determinations . Additionally, it is employed as a heterogeneous or polymer-immobilized redox catalyst for the detection of sulfide and nitrite .
In the field of energy storage, hexacyanoferrate(II) is used as a cathode material in aqueous zinc-ion batteries due to its open structure, numerous reactive sites, and eco-friendly characteristics . It is also utilized in the synthesis of Prussian blue analogues, which have applications in sensing and biosensing .
Mechanism of Action
The mechanism of action of hexacyanoferrate(II) involves its ability to undergo redox reactions. The compound can be rapidly oxidized to hexacyanoferrate(III) by radical anions, such as those formed by the reaction between copper(II) ions and iodide ions . The oxidation reaction is accelerated by increasing the pH, and the resulting hexacyanoferrate(III) can act as a retarder to the oxidation reaction under lower pH conditions .
Comparison with Similar Compounds
Key Research Findings
Kinetic Behavior : Ferricyanide oxidation reactions deviate from first-order kinetics in the presence of ferrocyanide, attributed to ion-specific effects rather than inhibition .
Catalytic Performance : CdFeCN calcined at 800°C shows 3× higher H₂O₂ decomposition activity than ZnFeCN, linked to maghemite (Fe₂O₃) phase formation .
Ion Exchange: Both CdFeCN and ZnFeCN retain >80% Cs⁺ removal efficiency in 0.05–0.5 M HNO₃, but ZnFeCN’s capacity drops sharply at higher acid concentrations .
Data Tables
Table 1: Thermal Decomposition Products of Ferrocyanides
| Compound | 600°C Products | 800°C Products |
|---|---|---|
| CdFeCN | K₂CdO₂, K₂FeO₄, Fe₂O₃ | K₂Cd₂O₃, K₂O-Fe₂O₃, Fe₂O₃ |
| ZnFeCN | ZnO, K₂FeO₄ | ZnFe₂O₄, K₂O-Fe₂O₃ |
Table 2: Catalytic Activity of Calcined Ferrocyanides
| Compound | Calcination Temp (°C) | H₂O₂ Decomposition Rate (mmol/g·h) | Isopropanol Conversion (%) |
|---|---|---|---|
| CdFeCN | 800 | 12.5 | 94 |
| ZnFeCN | 800 | 4.2 | 78 |
Q & A
Q. Q1. How can researchers determine the diffusion coefficient of ferrocyanide ions in aqueous solutions or polymeric matrices?
Methodological Answer: The diffusion coefficient () of ferrocyanide ions can be quantified using cyclic voltammetry (CV) coupled with the Randles-Sevcik equation :
where is peak current, is electron transfer number, is electrode area, is concentration, and is scan rate. For example, values in phosphate-buffered saline (PBS, ) and Nafion membranes () were calculated using this approach . Key steps include:
- Calibrating the working electrode (e.g., glassy carbon) with standard solutions.
- Validating linearity of vs. .
- Replicating measurements under controlled temperature and ionic strength.
Q. Q2. What spectroscopic techniques are effective for characterizing ferrocyanide ion interactions in hybrid materials?
Methodological Answer:
- FTIR Spectroscopy : Identifies Fe-CN bonding vibrations (e.g., 595–620 cm for Fe-CN stretching in sodium nickel ferrocyanide) .
- UV-Vis Spectroscopy : Monitors redox transitions (e.g., ferri-/ferrocyanide interconversion at 420 nm) .
- X-ray Diffraction (XRD) : Confirms crystalline structure in ion-exchange materials like NaNiFe(CN)-loaded zeolites .
Best Practices : - Use potassium bromide (KBr) pellets for FTIR to avoid interference.
- For hybrid materials (e.g., zeolite-ferrocyanide composites), combine multiple techniques to distinguish surface adsorption vs. bulk incorporation .
Q. Q3. How should researchers design a literature review to identify gaps in this compound redox chemistry?
Methodological Answer:
- Primary Sources : Prioritize peer-reviewed journals (e.g., J. Mater. Chem. A, Beilstein J. Org. Chem.) using databases like Web of Science with keywords: "ferrocyanide redox kinetics," "Nernst equation applications," or "hybrid ion exchangers" .
- Critical Evaluation :
- Compare reported values across matrices (e.g., PBS vs. Nafion ).
- Note contradictions in reaction mechanisms (e.g., inhibition effects of ferrocyanide in radical-mediated oxidations ).
- Gap Identification : Focus on understudied areas like anion-specific effects on ferrocyanide stability in high-ionic-strength waste .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in this compound’s role as an inhibitor or promoter in redox reactions?
Methodological Answer: Contradictions arise from context-dependent mechanisms:
- Case Study : Ferrocyanide inhibits phenol oxidation via radical scavenging (even at 1:100 [Fe(CN)]:[Fe(CN)] ratios) but shows no inhibition in hydroxide-rich media due to ion-pairing effects .
Experimental Design :
Kinetic Profiling : Conduct time-resolved UV-Vis or EPR spectroscopy to detect radical intermediates.
Ionic Strength Control : Use inert salts (e.g., KCl) to isolate specific ion effects.
Competition Experiments : Compare reaction rates with/without ferrocyanide under identical and pH .
Q. Q5. What strategies optimize ferrocyanide-based ion exchangers for cesium separation in nuclear waste remediation?
Methodological Answer: Material Optimization :
- Hybrid Exchangers : Load zeolites (e.g., IE-96) with NaNiFe(CN) via sequential precipitation (NiSO + NaFe(CN)) .
- Performance Metrics :
- Distribution Coefficient () : Measure via batch contact with synthetic waste (e.g., increases 3× after 3–5 loading cycles ).
- Selectivity : Test against competing ions (e.g., Sr, Na) using ICP-MS.
Process Design :
- Compare ion-exchange columns vs. membrane ultrafiltration to minimize secondary waste .
Q. Q6. How can computational modeling complement experimental studies of this compound transport in confined environments?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ion mobility in nanoporous materials (e.g., zeolites) using force fields parameterized for Fe-CN interactions .
- Nernst-Planck Equations : Model diffusion-potential coupling in electrochemical cells .
Validation : - Benchmark simulations against experimental values (e.g., Randles-Sevcik-derived data ).
- Use sensitivity analysis to identify dominant factors (e.g., pore size vs. surface charge).
Methodological Best Practices
- Reproducibility : Document synthesis protocols (e.g., reagent purity, drying cycles for hybrid materials ).
- Data Contradictions : Use statistical tools (e.g., ANOVA) to distinguish experimental error from mechanistic variability .
- Peer Review Preparation : Align results with hypotheses, highlight limitations (e.g., ion-specific effects in kinetic studies ), and provide raw data in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
